Meta-Fluoro Substitution Provides an Optimal Lipophilicity Balance Compared to Ortho- and Para-Fluoro Isomers
The XLogP3 of 3-(3-fluorophenyl)-3-oxopropanal is 1.4 , positioning it between the ortho-fluoro isomer (XLogP 1.3) and the para-fluoro isomer (LogP 1.60) . This intermediate lipophilicity is often optimal for balancing membrane permeability with aqueous solubility, a critical parameter in early drug discovery where a logP range of 1–3 is generally favored .
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem) |
| Comparator Or Baseline | 2-Fluoro isomer (XLogP = 1.3); 4-Fluoro isomer (LogP = 1.60) |
| Quantified Difference | 0.1 log unit higher than 2-F; 0.20 log unit lower than 4-F |
| Conditions | Computed partition coefficient values from authoritative databases; experimental conditions not applicable. |
Why This Matters
The measured logP differences, while modest, can translate into meaningful alterations in in vitro ADME properties, making the 3-fluoro isomer a more balanced starting point for lead optimization campaigns requiring controlled lipophilicity.
- [1] PubChem. 3-(3-Fluorophenyl)-3-oxopropanal, CID 43114710. XLogP3: 1.4. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
